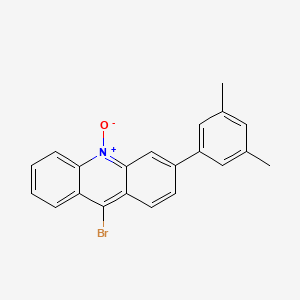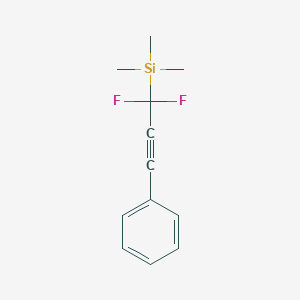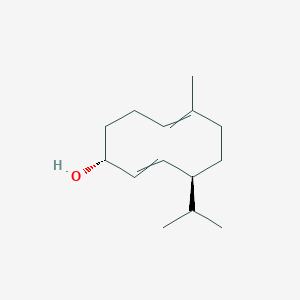
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: is an organic compound with a unique structure characterized by a cyclodecane ring with two double bonds and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclodecane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of double bonds: This step may involve dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated cyclodecane ring.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclodecane derivatives.
Substitution: Formation of halogenated cyclodecane derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: can be compared with other similar compounds, such as:
Cyclodecane derivatives: Compounds with similar ring structures but different functional groups.
Terpenoids: Compounds with similar structural motifs and biological activities.
Uniqueness
The uniqueness of This compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
854985-20-9 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(1R,4S)-7-methyl-4-propan-2-ylcyclodeca-2,7-dien-1-ol |
InChI |
InChI=1S/C14H24O/c1-11(2)13-8-7-12(3)5-4-6-14(15)10-9-13/h5,9-11,13-15H,4,6-8H2,1-3H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
DNSGFJAHEQLNIK-ZIAGYGMSSA-N |
Isomerische SMILES |
CC1=CCC[C@H](C=C[C@@H](CC1)C(C)C)O |
Kanonische SMILES |
CC1=CCCC(C=CC(CC1)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
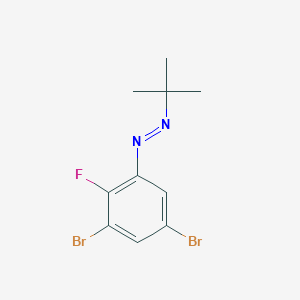
![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)
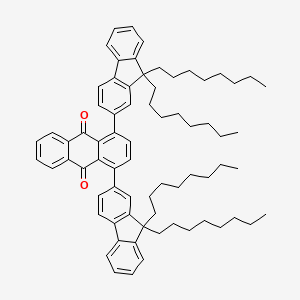
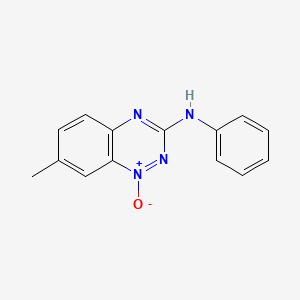
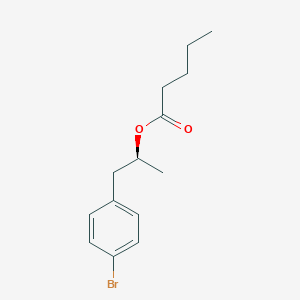
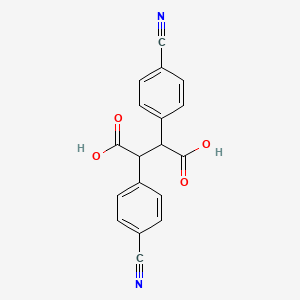
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)
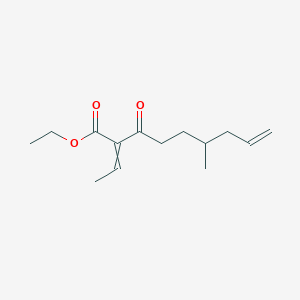
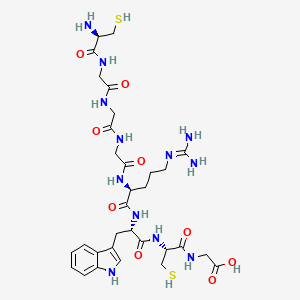
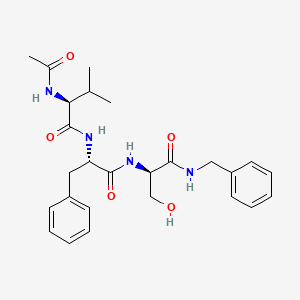
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)
